Introduction: The Significance of Arginine Vasopressin and its Diacetate Form
Introduction: The Significance of Arginine Vasopressin and its Diacetate Form
An In-Depth Technical Guide to the Synthesis and Purification of Arginine Vasopressin Diacetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical nonapeptide hormone governing water retention, blood pressure regulation, and plasma osmolarity in mammals.[1][2] Its structure is defined by a nine-amino-acid sequence (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) featuring a disulfide bridge between the cysteine residues at positions 1 and 6, which forms a cyclic structure essential for its biological activity.[2][3] The C-terminus is amidated, a common feature of many bioactive peptides.
While the peptide sequence dictates its primary function, the final salt form of the active pharmaceutical ingredient (API) is a critical consideration for stability, solubility, and biocompatibility.[4][5] The synthesis and purification of peptides, particularly via reversed-phase high-performance liquid chromatography (RP-HPLC), commonly utilize trifluoroacetic acid (TFA), resulting in a TFA salt.[6][7] However, trifluoroacetate ions are not favored by regulatory bodies due to concerns about potential toxicity and their impact on the peptide's physicochemical properties.[8][9][10]
Consequently, most peptide therapeutics intended for clinical use are converted to acetate or hydrochloride salts.[8][9] Acetate is a widely accepted, biocompatible counter-ion that is often preferred for parenteral drug formulations.[4] This guide provides a comprehensive, field-proven methodology for the chemical synthesis of Arginine Vasopressin, its rigorous purification, and the crucial final step of converting it into the stable and pharmaceutically preferred diacetate salt form.
Part 1: Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of AVP is most efficiently achieved using Fmoc (9-fluorenylmethoxycarbonyl) based Solid-Phase Peptide Synthesis (SPPS).[1][3] This method involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, allowing for easy removal of excess reagents and byproducts through simple filtration and washing.
The Strategic Foundation: Fmoc/tBu Chemistry
The Fmoc/tBu strategy is predicated on a system of orthogonal protecting groups. The temporary Nα-Fmoc group is labile to a weak base (piperidine), while the permanent side-chain protecting groups (mostly tert-butyl, tBu, based) are stable to this condition but are readily removed by a strong acid (TFA) during the final cleavage step.
Key Components:
-
Resin: A Rink Amide MBHA resin is selected to ensure the formation of the required C-terminal amide upon final cleavage.[3]
-
Amino Acid Derivatives: Fmoc-protected amino acids with acid-labile side-chain protecting groups are used. For AVP, a typical selection includes: Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Gly-OH. The bulky trityl (Trt) and pentamethyldihydrobenzofuran-sulfonyl (Pbf) groups provide robust protection and prevent side reactions.
-
Coupling Reagents: Activation of the carboxylic acid group of the incoming amino acid is necessary for efficient amide bond formation. A combination of a uronium/aminium salt like HBTU or HATU and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is standard practice.[3]
The SPPS Workflow
The synthesis proceeds from the C-terminus (Glycine) to the N-terminus (Cysteine) in a series of repeated cycles.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Cleavage, Deprotection, and Disulfide Cyclization
Cleavage from Resin: Once the full nonapeptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is accomplished in a single step using a strong acidic solution known as a cleavage cocktail.[3][11] Trifluoroacetic acid (TFA) is the primary reagent.
A critical aspect of this step is the inclusion of "scavengers" in the cocktail. During deprotection, highly reactive carbocations (e.g., t-butyl cations) are generated, which can re-attach to sensitive residues like Cysteine or Tyrosine, causing irreversible side reactions.[11] Scavengers are nucleophilic species that trap these cations.
Protocol: Cleavage and Deprotection
-
Wash the final peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail, for instance Reagent K : TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) at a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v). The water and TIPS act as cation scavengers, while EDT helps maintain the cysteine thiol in its reduced form.[3][12]
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.25 mmol of synthesis scale) and stir gently at room temperature for 2-3 hours.
-
Filter the resin to collect the TFA solution containing the cleaved, linear peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Disulfide Bond Formation (Cyclization): The crude product is the linear di-thiol form of AVP. The crucial cyclic structure is formed by oxidizing the two free sulfhydryl groups of Cys¹ and Cys⁶ to create a disulfide bond. Air oxidation in a dilute, slightly alkaline aqueous solution is a reliable and common method.
Protocol: Oxidative Cyclization
-
Dissolve the crude linear peptide in an aqueous buffer, such as 0.1 M ammonium bicarbonate (pH ~8), at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide bond formation (which leads to dimers).
-
Stir the solution vigorously, open to the atmosphere, for 12-24 hours.
-
Monitor the reaction progress using analytical HPLC coupled with a mass spectrometer (LC-MS) by observing the disappearance of the linear peptide mass peak and the appearance of the cyclized product mass peak (a decrease of 2 Da).
-
Once the reaction is complete, acidify the solution with acetic acid to pH 4-5 to stop the reaction and prepare for purification.
Part 2: Multi-Step Purification and Formulation
Achieving pharmaceutical-grade purity (typically >98.0%) requires a robust, multi-step purification strategy. The workhorse for this process is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
Primary Purification by Preparative RP-HPLC
RP-HPLC separates the target peptide from synthesis-related impurities based on differences in hydrophobicity.[7] Impurities such as deletion sequences (missing one or more amino acids), truncated peptides, and incompletely deprotected species are common and must be removed.[3][13]
Table 1: Typical Preparative RP-HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18 silica, 10 µm particle size, 100-300 Å pore size | C18 provides excellent hydrophobic retention for peptides of this size. Larger particles and pores are used for preparative scale to allow for higher loading. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | ACN is the organic modifier used to elute the peptide from the column. |
| Gradient | 10-40% B over 30-60 minutes | A shallow gradient is crucial for resolving the target AVP from closely eluting impurities.[3] |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min) | Optimized for separation efficiency and run time. |
| Detection | UV at 214 nm or 220 nm | Wavelengths where the peptide amide bond strongly absorbs light. |
Protocol: Preparative HPLC
-
Dissolve the crude, cyclized AVP in Mobile Phase A.
-
Inject the solution onto the equilibrated preparative RP-HPLC system.
-
Run the elution gradient and collect fractions corresponding to the main product peak.
-
Analyze the purity of each collected fraction using a rapid analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >95% for this initial step).[3]
Counter-ion Exchange to Diacetate Salt
The pooled fractions from HPLC contain the purified peptide as a TFA salt. This must be exchanged for the pharmaceutically acceptable acetate counter-ion.[14][15] This can be achieved efficiently using a strong anion-exchange (SAX) resin or by repeated lyophilization.
Protocol: Ion Exchange Chromatography
-
Procure a strong anion-exchange resin (e.g., AG 1-X8).
-
Pack the resin into a column and convert it to the acetate form by washing with an excess of ~1 M sodium acetate solution.
-
Wash the column thoroughly with deionized water until the eluent is free of excess acetate ions (monitored by conductivity).
-
Dissolve the purified AVP-TFA salt in deionized water and load it onto the column.
-
Elute the peptide with deionized water, collecting the eluate. The resin will retain the trifluoroacetate ions and exchange them for acetate ions, which are released with the positively charged peptide.
-
Combine the peptide-containing eluate.
Final Polishing and Lyophilization
A final polishing step, often a second RP-HPLC run with a different selectivity (e.g., using a C8 column or a different pH mobile phase), may be employed to remove any remaining trace impurities and achieve >98% purity.[3]
The final step is lyophilization (freeze-drying) of the purified Arginine Vasopressin Diacetate solution. This removes the water and residual acetic acid, yielding the final product as a stable, white, fluffy powder ready for formulation and quality control analysis.
Caption: Workflow for the purification and formulation of AVP Diacetate.
Part 3: Quality Control and Characterization
Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the final Arginine Vasopressin Diacetate product.
Table 2: Key Analytical Quality Control Tests
| Test | Method | Purpose | Acceptance Criteria |
| Purity & Impurities | Analytical RP-HPLC | To quantify the purity of AVP and identify/quantify any impurities.[13][16] | ≥98.0% |
| Identity | LC-Mass Spectrometry (LC-MS) | To confirm the molecular weight matches the theoretical mass of AVP (1084.2 Da).[17] | Matches theoretical mass ± tolerance |
| Peptide Content | Amino Acid Analysis (AAA) or UV-Vis | To determine the amount of peptide in the lyophilized powder. | Typically 80-90% (remainder is water and counter-ions) |
| Acetate Content | Ion Chromatography (IC) | To quantify the molar ratio of acetate to peptide. | ~2 moles of acetate per mole of peptide |
| Water Content | Karl Fischer Titration | To measure the residual water content in the final powder. | Typically <10% |
Conclusion
The synthesis and purification of Arginine Vasopressin Diacetate is a multi-step process that demands careful control over chemical reactions and separation techniques. The journey from a solid-phase resin to a highly pure, pharmaceutically acceptable API involves a logical progression through SPPS, cleavage, oxidative cyclization, multi-stage chromatographic purification, and precise counter-ion exchange. By understanding the causality behind each methodological choice—from protecting group strategy to the composition of the cleavage cocktail and the rationale for salt form exchange—researchers and drug development professionals can reliably produce AVP Diacetate that meets the stringent quality standards required for scientific investigation and therapeutic application.
References
-
Yusuf, A. O., et al. (2014). Solid-Phase Peptide Synthesis of Arginine-vasopressin with Amide Side-chain of Asparagine Protected with 1-Tetralinyl Group. ResearchGate. Available at: [Link]
-
Peptide Forge. (n.d.). Vasopressin Manufacturing Profile: Synthesis, Purification & Quality Control Standards. Peptide Forge. Available at: [Link]
-
Yusuf, A. (2016). Solid-Phase Peptide Synthesis of Arginine-vasopressin with Amide Side-chain of Asparagine Protected with 1-Tetralinyl Group. ResearchGate. Available at: [Link]
-
Meienhofer, J., et al. (1970). A solid-phase synthesis of (8-arginine)-vasopressin through a crystalline protected nonapeptide intermediate and biological properties of the hormone. Journal of the American Chemical Society. Available at: [Link]
-
Wu, L., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Wu, L., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. ResearchGate. Available at: [Link]
-
SynZeal. (n.d.). Vasopressin Impurities. SynZeal. Available at: [Link]
- Fahrenholz, F., et al. (1983). Synthesis and biological activities of arginine-vasopressin analogues with reactive groups. Hoppe-Seyler's Zeitschrift fur physiologische Chemie.
-
Pharmaffiliates. (n.d.). Vasopressin-impurities. Pharmaffiliates. Available at: [Link]
- Inenaga, K., et al. (1993). Synthesis of artificial glycoconjugates of arginine-vasopressin and their antidiuretic activities. Journal of the Chemical Society, Perkin Transactions 1.
-
Tovar, C., et al. (2022). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Available at: [Link]
-
Tsukazaki, Y., et al. (2016). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Analytical Sciences. Available at: [Link]
-
Sparapani, S., et al. (2021). AVP (arginine vasopressin) synthesis and structure. ResearchGate. Available at: [Link]
-
Szelest, K., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]
-
Tovar, C., et al. (2022). TF-acetate/peptide ratios, acetate/peptide molar ratios and peptide recovery before and after each exchange procedure. ResearchGate. Available at: [Link]
-
CEM Corporation. (n.d.). Cleavage Cocktail Selection. CDN. Available at: [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]
-
Fairhead, M., et al. (2024). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Available at: [Link]
-
Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals. Available at: [Link]
-
Wikipedia. (n.d.). Vasopressin. Wikipedia. Available at: [Link]
-
Bi, M., & Singh, J. (2000). HPLC method for quantification of arginine containing vasopressin. ResearchGate. Available at: [Link]
- Borodina, A. (2020). Synthesis and study of the effect of arginine-vasopressin (6-9) analogue on the behavior of rats of different ages.
-
Lebl, M., et al. (1987). Synthesis and Biological Activities of Arginine-Vasopressin Analogues With 4-hydroxyproline in Position 7. Journal of Medicinal Chemistry. Available at: [Link]
-
Bi, M., & Singh, J. (2000). hplc method for quantification of arginine containing vasopressin. Semantic Scholar. Available at: [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available at: [Link]
-
Baylis, P. H. (1987). Measurement of arginine vasopressin. Annals of Clinical Biochemistry. Available at: [Link]
-
Omizzur. (n.d.). What are the salts in peptide synthesis. Omizzur. Available at: [Link]
-
Iijima, T., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Journal of Chromatography B. Available at: [Link]
-
YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]
- Płazińska, A., & Płaziński, W. (2021). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides.
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. AmbioPharm. Available at: [Link]
-
GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. Available at: [Link]
-
Ivell, R., et al. (1986). Biosynthesis of vasopressin. Journal of Cardiovascular Pharmacology. Available at: [Link]
-
Turner, R. A., et al. (1951). The purification and the amino acid content of vasopressin preparation. ResearchGate. Available at: [Link]
- Mant, C. T., & Hodges, R. S. (2002).
Sources
- 1. bachem.com [bachem.com]
- 2. Vasopressin - Wikipedia [en.wikipedia.org]
- 3. peptideforge.com [peptideforge.com]
- 4. omizzur.com [omizzur.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 9. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. peptide.com [peptide.com]
- 13. Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
